molecular formula C8H16O2 B082193 trans-2-Butenal diethyl acetal CAS No. 10602-34-3

trans-2-Butenal diethyl acetal

Cat. No.: B082193
CAS No.: 10602-34-3
M. Wt: 144.21 g/mol
InChI Key: ZUMISMXLQDKQDS-QPJJXVBHSA-N
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Description

trans-2-Butenal diethyl acetal: is an organic compound with the molecular formula C8H16O2. It is an acetal, which is a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom. Acetals are typically derived from aldehydes and are stable under basic conditions but can be hydrolyzed back to the carbonyl compound under acidic conditions .

Scientific Research Applications

trans-2-Butenal diethyl acetal is used in various scientific research applications, including:

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) of "trans-2-Butenal diethyl acetal" .

Future Directions

“trans-2-Butenal diethyl acetal” may be used in the preparation of 2 S,3 S-epoxybutan-1-ol, an intermediate in the synthesis of erythromycin antibiotic . This suggests potential applications in the pharmaceutical industry.

Biochemical Analysis

Biochemical Properties

Trans-2-Butenal Diethyl Acetal serves as a carbonyl protecting group and is also present as functional groups in glycosidic bonds

Molecular Mechanism

As an acetal, it is known to be stable under basic conditions and can be hydrolyzed back to the carbonyl compound . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been documented.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Butenal diethyl acetal can be synthesized from trans-2-butenal and ethanol in the presence of catalysts such as methanesulfonic acid or methylsulfonate . Another method involves the reaction of crotonaldehyde with triethyl orthoformate and ammonium nitrate in ethanol at ambient temperature for 22 hours .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes, utilizing trans-2-butenal and ethanol with appropriate catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the acetal and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: trans-2-Butenal diethyl acetal undergoes various chemical reactions, including:

    Hydrolysis: Under acidic conditions, it can be hydrolyzed back to trans-2-butenal and ethanol.

    Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, acetals generally resist oxidation and reduction due to their stable nature.

    Substitution: Acetals can participate in substitution reactions where the acetal group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

    Hydrolysis: trans-2-Butenal and ethanol.

    Substitution: Products depend on the nucleophile used in the reaction.

Comparison with Similar Compounds

Uniqueness: trans-2-Butenal diethyl acetal is unique due to its specific structure, which provides stability under basic conditions and reactivity under acidic conditions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

(E)-1,1-diethoxybut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMISMXLQDKQDS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(/C=C/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-34-3, 63511-92-2
Record name NSC506646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506646
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC219876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-diethoxybut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101
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Record name trans-2-Butenal diethyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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